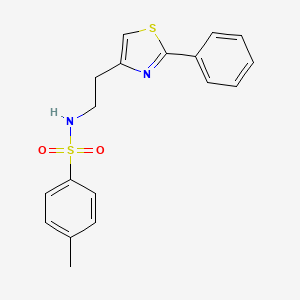

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)19-12-11-16-13-23-18(20-16)15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHVAVULUFHTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, possess significant antibacterial and antifungal activities. The compound disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell death. This mechanism is particularly relevant for developing treatments against resistant bacterial strains and fungal infections .

Case Study: Antibacterial Efficacy

In a study evaluating various sulfonamide derivatives, this compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as a new therapeutic agent .

Pharmaceutical Development

Drug Formulation

The compound's unique chemical structure allows it to be incorporated into various pharmaceutical formulations. Its solubility and stability can be optimized for oral or injectable forms, enhancing bioavailability and therapeutic efficacy. This adaptability makes it suitable for drug development targeting specific diseases .

Research Findings

In preclinical trials, formulations containing this compound were tested for their pharmacokinetic profiles. Results indicated favorable absorption rates and tissue distribution, making it a candidate for further clinical development .

Agricultural Applications

Pesticidal Activity

Emerging research suggests that this compound may have applications in agriculture as a pesticide. Its ability to inhibit specific enzymes in pests could lead to effective pest management solutions without harming beneficial organisms .

Cosmetic Industry

Skin Care Formulations

Due to its antimicrobial properties, this compound is being explored for use in cosmetic formulations aimed at treating acne and other skin conditions. Its incorporation in creams and lotions could help manage skin flora while providing anti-inflammatory benefits .

Environmental Science

Biodegradation Studies

Research is ongoing into the environmental impact of sulfonamide compounds, including their degradation pathways in wastewater treatment processes. Understanding how this compound interacts with microbial communities can inform strategies for mitigating pollution from pharmaceutical residues .

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antifungal activity | New treatments for resistant infections |

| Pharmaceutical Development | Favorable pharmacokinetic profiles | Enhanced bioavailability |

| Agricultural Applications | Potential as a pesticide | Effective pest management |

| Cosmetic Industry | Antimicrobial properties for skin care | Treatment of acne and skin conditions |

| Environmental Science | Insights into biodegradation | Strategies for pollution mitigation |

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The thiazole ring is known to interfere with the synthesis of essential bacterial proteins, while the sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Key Observations:

Heterocyclic Core: The target compound’s thiazole ring differs from 15c’s dihydrothiazole with an oxo group, which introduces hydrogen-bonding capability and rigidity .

Synthetic Pathways: The target likely shares a synthesis route with 15c and 15d, involving hydrazonoyl chloride coupling to thiosemicarbazones (). This contrasts with 3h, synthesized via gold-catalyzed indole functionalization .

Bis-sulfonamide 11 lacks the thiazole/indole moieties, leading to distinct solubility and hydrogen-bonding patterns .

Table 2: Functional Comparisons

Key Insights:

- Thiazole vs.

- Sulfonamide Positioning : In 15c , the sulfonamide is part of a larger hydrazone-thiazole scaffold, which may limit bioavailability compared to the target’s simpler ethyl-linked structure .

Physicochemical Properties

- Melting Points : The target’s analog 15c exhibits a high melting point (251–253°C), attributed to extensive hydrogen bonding from NH and C=O groups . The absence of these features in the target suggests a lower melting point.

- Solubility : Bis-sulfonamide 11 () has ethoxy linkers that enhance water solubility, whereas the target’s phenyl-thiazole moiety likely reduces it .

Biological Activity

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Target of Action

The primary targets of this compound are bacterial cells, where it exhibits potent antibacterial activity. Its mechanism involves penetrating bacterial membranes and disrupting cellular functions, which ultimately leads to cell death.

Mode of Action

The compound inhibits bacterial growth by interfering with essential cellular processes. It is known to inhibit enzymes critical for bacterial survival, such as carbonic anhydrase, which plays a role in pH regulation and ion balance within cells.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, preventing substrate access to enzyme active sites and inhibiting catalytic activity. This interaction is crucial for its antibacterial efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enhance its ability to reach bacterial targets effectively. Studies indicate a stable degradation profile under normal conditions but potential instability under extreme pH or temperature.

Cellular Effects

This compound influences various cellular signaling pathways, notably the MAPK and PI3K/Akt pathways, which are essential for cell growth and survival. Such interactions may lead to altered cellular responses in treated organisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL reported for some derivatives .

Case Studies

- In vitro Studies : In laboratory settings, various derivatives of thiazole-bearing compounds have been tested for their antibacterial effectiveness. Compounds combining thiazole and sulfonamide functionalities exhibited notable potency compared to traditional antibiotics like ampicillin .

- Toxicity Assessments : Toxicity studies conducted on human liver cell lines (HepG2) indicated that these compounds are selective towards bacterial isoforms without affecting human cells significantly, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

| Compound Name | Antibacterial Activity | MIC (μg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | High | 3.9 | S. aureus, E. coli |

| N-(thiazol-2-yl)-benzenesulfonamide derivatives | Moderate | 5.0 | E. coli |

| Ampicillin | Low | 16.0 | S. aureus |

Q & A

Basic: What are the common synthetic routes for 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?

The synthesis typically involves coupling a thiazole-containing amine with a benzenesulfonyl chloride derivative. For example, reacting 4-p-tolyl-thiazol-2-ylamine with 4-methyl-benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide. The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond. Purification is achieved through recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key factors include:

- Temperature : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while non-polar solvents (e.g., DCM) improve selectivity.

- Catalysts : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.

- Purification : Employing preparative HPLC for high-purity isolation, especially when dealing with stereochemical impurities .

Basic: What analytical techniques are critical for structural characterization?

Essential methods include:

- NMR spectroscopy : H and C NMR to confirm connectivity of the thiazole, ethyl linker, and sulfonamide groups.

- IR spectroscopy : Identifying sulfonyl (S=O, ~1350–1160 cm) and amine (N–H, ~3300 cm) stretches.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Solutions include:

- Variable-temperature NMR : To study dynamic effects in the ethyl linker or sulfonamide group.

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, particularly useful for resolving tautomeric forms in the thiazole ring .

Basic: What preliminary biological assays are recommended for assessing bioactivity?

- Enzyme inhibition assays : Test against kinases or carbonic anhydrases, common targets for sulfonamide derivatives.

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.

- Antimicrobial testing : Gram-positive/negative bacterial strains to explore broad-spectrum potential .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Substituent variation : Modify the phenyl group on the thiazole or the methyl group on the benzenesulfonamide to assess impact on potency.

- Isosteric replacements : Replace the ethyl linker with a propyl or cyclic amine to study conformational effects.

- Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Advanced: How can low solubility in aqueous buffers be addressed for pharmacological studies?

- Co-solvent systems : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide nitrogen to enhance bioavailability.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Basic: What are known biological targets of structurally similar sulfonamide-thiazole compounds?

- Antimicrobial agents : Inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis.

- Anticancer agents : Targeting tubulin polymerization or histone deacetylases (HDACs).

- Anticonvulsants : Modulation of GABA receptors or sodium channels .

Advanced: How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets by measuring protein thermal stability shifts.

- siRNA knockdown : Correlate target protein reduction with observed bioactivity.

- Fluorescence polarization : Quantify binding affinity using labeled probes in competitive assays .

Advanced: What computational methods aid in predicting metabolic stability?

- ADMET prediction : Tools like SwissADME or ADMETlab to estimate CYP450 metabolism and clearance rates.

- Molecular dynamics simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.